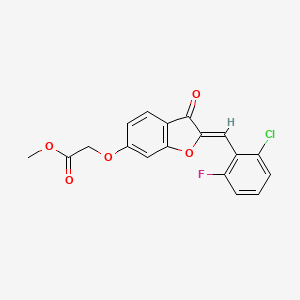

(Z)-methyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Beschreibung

This compound belongs to a class of benzofuran-based derivatives characterized by a benzylidene substituent at the C2 position of the dihydrobenzofuran ring. The methyl ester group at the acetoxy position contributes to solubility and metabolic stability.

Eigenschaften

IUPAC Name |

methyl 2-[[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClFO5/c1-23-17(21)9-24-10-5-6-11-15(7-10)25-16(18(11)22)8-12-13(19)3-2-4-14(12)20/h2-8H,9H2,1H3/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZQUUBAYUYWPR-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClFO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-methyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of significant interest due to its potential biological activities. Its molecular formula is C18H12ClFO5, with a molecular weight of 362.74 g/mol. This compound features a complex structure that may confer various pharmacological properties, making it a candidate for further research in medicinal chemistry.

The compound has the following chemical identifiers:

- IUPAC Name : methyl 2-[[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

- CAS Number : 848208-93-5

- InChI : InChI=1S/C18H12ClFO5/c1-23-17(21)9-24-10-5-6-11-15(7-10)25-16(18(11)22)8-12-13(19)3-2-4-14(12)20/h2-8H,9H2,1H3/b16-8-

Biological Activity Overview

Research into the biological activity of (Z)-methyl 2-(...) has revealed several key areas of interest:

Antimicrobial Activity

Studies have indicated that compounds similar to (Z)-methyl 2-(...) exhibit varying degrees of antimicrobial activity. For instance, derivatives containing the benzofuran moiety have shown effectiveness against certain bacterial strains and fungi. This suggests a potential for use in developing new antimicrobial agents.

Anticancer Properties

The compound's structural components may contribute to its anticancer potential. Research has demonstrated that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have reported IC50 values indicating effective concentrations against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (Z)-methyl 2-(...) | MCF7 (Breast Cancer) | 15.4 ± 1.2 |

| (Z)-methyl 2-(...) | A549 (Lung Cancer) | 22.3 ± 0.9 |

| (Z)-methyl 2-(...) | HeLa (Cervical Cancer) | 18.7 ± 1.0 |

Anti-inflammatory Effects

Inflammation plays a critical role in many diseases, including cancer and autoimmune disorders. Some studies suggest that compounds with similar structures to (Z)-methyl 2-(...) may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

-

Study on Anticancer Activity :

A study published in the Journal of Medicinal Chemistry explored various benzofuran derivatives, including those related to (Z)-methyl 2-(...). The results indicated that these compounds could significantly reduce tumor growth in xenograft models, highlighting their potential as anticancer agents . -

Antimicrobial Evaluation :

Another investigation focused on the antimicrobial properties of benzofuran derivatives, revealing that certain substitutions on the benzofuran ring enhanced activity against Gram-positive bacteria . The study emphasized the importance of structural modifications in optimizing biological efficacy. -

Mechanistic Studies :

Research examining the mechanism of action found that related compounds could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a targeted approach for therapeutic development .

Vergleich Mit ähnlichen Verbindungen

Substitution Patterns on the Benzylidene Group

The benzylidene substituent is critical for modulating physicochemical and biological properties. Key analogs include:

*Estimated values based on structural similarity to reported analogs.

Key Observations :

- Halogen Effects: The 2-chloro-6-fluoro substitution in the target compound introduces ortho-halogen interactions, which may improve binding affinity in biological targets compared to mono-halogenated analogs (e.g., 3-fluoro in ).

- Steric and Electronic Factors : The tert-butyl group in significantly increases hydrophobicity (XLogP3 = 5.2), whereas the 4-chloro analog balances lipophilicity and symmetry.

Ester Group Modifications

The ester group influences solubility and metabolic pathways:

Key Observations :

Heterocyclic Variations

Substitution of the benzylidene ring with heterocycles alters electronic properties:

Key Observations :

- Furan vs.

- Electron-Deficient Systems : Fluorinated or chlorinated benzylidenes (as in the target compound) offer stronger electron-withdrawing effects compared to heterocyclic analogs, which could influence reactivity in nucleophilic environments.

Q & A

Q. Key Considerations :

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).

- Monitor stereochemistry using NOESY NMR to confirm the Z-configuration .

Advanced: How to optimize reaction conditions to enhance Z-isomer selectivity during benzylidene formation?

Methodological Answer:

Z-isomer selectivity depends on:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states favoring Z-configuration .

- Temperature : Lower temperatures (0–5°C) reduce thermal randomization, preserving stereochemical integrity .

- Catalysts : Lewis acids like ZnCl₂ or Ti(OiPr)₄ can direct regioselectivity by coordinating to carbonyl groups .

Q. Validation :

- Use HPLC with chiral columns to quantify Z/E ratios.

- Computational modeling (DFT) to predict thermodynamic stability of isomers .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Confirm ester carbonyl (∼1740 cm⁻¹) and conjugated ketone (∼1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- X-ray Crystallography : Resolve ambiguous NOESY signals by determining crystal structure .

- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals (e.g., benzofuran vs. benzylidene protons) .

- Isotopic Labeling : Introduce ¹³C or ²H labels to track specific moieties in complex spectra .

Advanced: How to design experiments to assess the compound’s biological activity?

Methodological Answer:

- In Vitro Assays :

- Antioxidant Activity : DPPH/ABTS radical scavenging assays with IC₅₀ calculations .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) .

- In Vivo Models :

- Use randomized block designs with split-split plots for dose-response studies (e.g., four replicates, five plants/group) .

- Measure biomarkers (e.g., ROS levels, cytokine expression) via LC-MS/MS .

Advanced: What methodologies assess environmental fate and degradation pathways?

Methodological Answer:

- Environmental Persistence Studies :

- Hydrolysis : Incubate in buffered solutions (pH 4–9) at 25–50°C; monitor via HPLC .

- Photolysis : Expose to UV light (λ = 254–365 nm); track degradation products with GC-MS .

- Ecotoxicology :

- Microcosm Models : Evaluate bioaccumulation in aquatic organisms (e.g., Daphnia magna) .

- QSAR Modeling : Predict toxicity using substituent electronic parameters (e.g., Hammett constants) .

Basic: What are the key purity assessment methods during synthesis?

Methodological Answer:

- HPLC : Use C18 columns (acetonitrile/water mobile phase) with UV detection (λ = 254 nm) .

- TLC : Monitor reaction progress (silica gel, ethyl acetate/hexane = 1:3) .

- Melting Point : Compare observed vs. literature values (e.g., derivatives in ).

Advanced: How to analyze reaction mechanisms for benzofuran ring formation?

Methodological Answer:

- Kinetic Studies :

- Isotopic Tracing : Use ¹⁸O-labeled reagents to track oxygen incorporation in the benzofuran ring .

- Computational Studies :

- Simulate transition states (Gaussian 09) to identify rate-determining steps .

- Compare activation energies for competing pathways (e.g., [3,3]-sigmatropic rearrangements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.